molecular formula C10H14F3NO3S B1586702 1-Butylpyridinium triflate CAS No. 390423-43-5

1-Butylpyridinium triflate

Cat. No. B1586702
M. Wt: 285.29 g/mol
InChI Key: BEFWDPZVLOCGRP-UHFFFAOYSA-M
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Description

1-Butylpyridinium triflate is a compound with the molecular formula C10H14F3NO3S and a molecular weight of 285.29 . It has applications in heat capacity, conductivity, and as a solvent .


Synthesis Analysis

While specific synthesis methods for 1-Butylpyridinium triflate were not found, pyridinium salts, which include 1-Butylpyridinium triflate, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Molecular Structure Analysis

The molecular structure of 1-Butylpyridinium triflate is characterized by its molecular formula C10H14F3NO3S . Further structural analysis was not found in the retrieved sources.


Chemical Reactions Analysis

The phase behavior of ionic liquids containing the 1-butylpyridinium cation, such as 1-Butylpyridinium triflate, has been characterized using differential scanning calorimetry and variable-temperature X-ray powder diffraction . Aggregation behavior of 1-butylpyridinium triflate in aqueous solution has also been studied .


Physical And Chemical Properties Analysis

1-Butylpyridinium triflate has a melting point of 36 °C . Other physical and chemical properties such as density, speed of sound, refractive index, surface tension, isobaric molar heat capacity, kinematic viscosity, and electrical conductivity were not found for 1-Butylpyridinium triflate specifically, but these properties have been measured for similar ionic liquids .

Scientific Research Applications

Calorimetric and Crystallographic Phase-Behavior Study

  • Scientific Field: Physical Chemistry
  • Summary of Application: 1-Butylpyridinium triflate is used in the study of phase behavior of ionic liquids . This involves characterizing the phase behavior of eight ionic liquids containing the 1-butylpyridinium cation .
  • Methods of Application: The methods used include differential scanning calorimetry and variable-temperature X-ray powder diffraction . The heat capacities of the ionic liquids were determined using a Tian-Calvet-type calorimeter .
  • Results: The study found that four of the targeted ionic liquids exhibit polymorphic behavior . The crystal structures of both polymorphs of [BPy][PF6] and [BPy][OTf] are resolved and may act as a solid foundation for future theoretical computations .

Thermophysical Properties Study

  • Scientific Field: Physical Chemistry
  • Summary of Application: 1-Butylpyridinium triflate is used in the study of thermophysical properties of ionic liquids . This involves measuring various properties such as densities, refractive indices, speeds of sound, viscosities, surface tensions, isobaric molar heat capacities, and thermal properties .
  • Methods of Application: The study involved experimental determination of the mentioned properties over a wide range of temperatures .
  • Results: The comparison of the properties of the two ionic liquids allowed the researchers to analyze in detail the anion influence . The study was carried out paying special attention to interactions between ions in order to elucidate the desired relationship between properties and structural characteristics of ionic liquids .

Safety And Hazards

According to the safety data sheet, 1-Butylpyridinium triflate should be handled with caution as it has not been fully tested . Contact with skin, eyes, or clothing should be avoided, and inhalation of vapor, dust, or spillage should be prevented . Contaminated clothing should be removed and washed before being reused .

properties

IUPAC Name

1-butylpyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.CHF3O3S/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)8(5,6)7/h4-6,8-9H,2-3,7H2,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFWDPZVLOCGRP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049292
Record name 1-Butylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylpyridinium triflate

CAS RN

390423-43-5
Record name 1-Butylpyridinium triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0390423435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYLPYRIDINIUM TRIFLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZV73JH9EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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